ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE
Description
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a pyrimidine ring, a thiadiazole ring, and an ethyl acetate group
Properties
IUPAC Name |
ethyl 2-[5-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-4-22-12(21)6-11-18-19-14(24-11)17-10(20)7-23-13-15-8(2)5-9(3)16-13/h5H,4,6-7H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKHVJRCRSHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of acetylacetone with guanidine in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The pyrimidine and thiadiazole rings are then coupled through a series of reactions involving acylation and sulfonation.
Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The pyrimidine and thiadiazole rings are known to interact with various biological targets, including kinases and other proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine ring structure.
Thiosemicarbazide: Shares the thiadiazole ring structure.
Ethyl acetate: Shares the ester functional group.
Uniqueness
ETHYL 2-[5-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in the individual components .
Biological Activity
Ethyl 2-[5-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfany]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C18H21N3O3S2
- Molecular Weight : 391.51 g/mol
Structural Representation
The compound features a complex structure with a pyrimidine ring, a thiadiazole moiety, and an ethyl acetate group. Its unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including those similar to ethyl 2-[5-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfany]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate, exhibit significant antimicrobial properties. A study reported that compounds containing the 1,3,4-thiadiazole ring demonstrated higher antimicrobial activity against various bacteria and fungi compared to other structural analogs .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-[5-(thiadiazole)] | Bacillus subtilis | 32 µg/mL |
| Ethyl 2-[5-(thiadiazole)] | Escherichia coli | 64 µg/mL |
| Ethyl 2-[5-(thiadiazole)] | Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. One study assessed the cytotoxic effects on colon carcinoma cell lines, revealing an IC50 value that indicates effective inhibition of cancer cell proliferation .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The mechanism by which ethyl 2-[5-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfany]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival. For instance, compounds featuring similar structures have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiadiazole derivatives in vivo. The results indicated that ethyl derivatives exhibited significant reductions in bacterial load in infected animal models compared to controls .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis in HCT-116 cells through the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
